molecular formula C34H60N12O9 B1201106 Edeine F CAS No. 71750-64-6

Edeine F

Cat. No. B1201106
CAS RN: 71750-64-6
M. Wt: 780.9 g/mol
InChI Key: WMAKHNPKGVNAJY-DDURVGIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Edeine F is a natural product found in Brevibacillus brevis with data available.

Scientific Research Applications

Edeine Production Enhancement

Edeines, including Edeine F, are antimicrobial peptides with potential applications in antimicrobial, anticancer, and immunosuppressive activities. The production of edeines in Brevibacillus brevis X23 has been enhanced through in situ promoter engineering, which increased edeine production significantly (Liu et al., 2021).

Self-Resistance Mechanism in Producing Organism

In Brevibacillus brevis Vm4, a mechanism of self-resistance to edeine, including Edeine F, has been identified. The enzyme EdeQ modifies edeine to N-acetyledeine, rendering it inactive, and thereby conferring resistance to the antibiotic in the producing organism (Westman et al., 2013).

Improved Production via Genetic Activation

Edeine biosynthesis can be significantly improved by overexpressing the EdeB protein in Brevibacillus brevis. This approach has led to a marked increase in edeine production, demonstrating a potential for increased yield in biomedical applications (Du et al., 2022).

Structural Activity Relationship Studies

Research on the structural activity relationships of edeine analogues, including Edeine F, has revealed insights into their antimicrobial and immunosuppressive activities. These studies are crucial for understanding how modifications in the chemical structure of edeines can influence their biological activity (Czajgucki et al., 2006).

Ribosomal Inhibition Mechanisms

Edeines, including Edeine F, have been shown to inhibit tRNA binding to the ribosomal P site, providing insights into their mode of action as antibiotics. This understanding is essential for exploring edeines as potential therapeutic agents (Dinos et al., 2004).

Impact on Genetic Recombination

Edeine, including Edeine F, influences genetic recombination in Neurospora crassa. This finding suggests that edeines might have broader implications in genetic studies and could be tools in genetic engineering (Grilo & Klingmüller, 2004).

Immunoregulatory Effects

Edeine analogues have been studied for their immunoregulatory effects in mice, offering potential insights into the use of Edeine F in immunomodulation. These studies are crucial for exploring the therapeutic potential of edeines in immune-related disorders (Czajgucki et al., 2006).

properties

CAS RN

71750-64-6

Product Name

Edeine F

Molecular Formula

C34H60N12O9

Molecular Weight

780.9 g/mol

IUPAC Name

(2R,6S,7R)-6-amino-2-[[(2S)-3-amino-2-[[(3R)-3-amino-3-hydroxypropanoyl]-[(2S)-3-amino-2-phenylpropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid

InChI

InChI=1S/C34H60N12O9/c35-18-22(21-8-2-1-3-9-21)32(53)46(30(51)17-27(38)48)25(19-36)31(52)44-24(33(54)55)11-6-10-23(37)26(47)16-28(49)45-29(50)20-42-14-7-13-41-12-4-5-15-43-34(39)40/h1-3,8-9,22-27,41-42,47-48H,4-7,10-20,35-38H2,(H,44,52)(H,54,55)(H4,39,40,43)(H,45,49,50)/t22-,23+,24-,25+,26-,27-/m1/s1

InChI Key

WMAKHNPKGVNAJY-DDURVGIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)C(=O)N([C@@H](CN)C(=O)N[C@H](CCC[C@@H]([C@@H](CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)C[C@H](N)O

SMILES

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)CC(N)O

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)CC(N)O

synonyms

1-(D-3-phenyl-beta-alanine)edeine B1
edeine F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edeine F
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Edeine F
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Reactant of Route 6
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Edeine F

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